2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide
Description
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is a brominated sulfonamide derivative characterized by a benzenesulfonamide core substituted with bromine atoms at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a 3-(dimethylamino)propyl group, imparting both lipophilic and basic properties to the molecule.
Properties
IUPAC Name |
2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-8-9(12)4-5-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPICLZLYSXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the bromination of N-[3-(dimethylamino)propyl]benzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and sulfoxides.
Reduction Reactions: Products include sulfinamides and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Antagonism of Urotensin II Receptors
One of the primary applications of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is its role as an antagonist of urotensin II (U-II) receptors. U-II is implicated in cardiovascular homeostasis and various cardiovascular diseases. Research indicates that compounds like this sulfonamide may be effective in treating conditions such as:
This compound's mechanism involves modulating the activity of G-protein coupled receptors, which are critical in regulating vascular tone and myocardial function.
Endothelin Receptor Modulation
Another significant application is in the modulation of endothelin receptors (ET_A and ET_B). Endothelin peptides are known to play a role in several vascular disorders, including hypertension and ischemia. Sulfonamides like this compound can inhibit the binding of endothelin to its receptors, potentially offering therapeutic benefits for:
Phospholipase A2 Inhibition
Research has also indicated that benzenesulfonamide derivatives can inhibit phospholipase A2, an enzyme involved in inflammatory processes and ischemic injury. This inhibition may provide protective effects against myocardial infarction and other ischemic conditions .
Case Studies and Experimental Data
Several studies have demonstrated the efficacy of sulfonamide compounds similar to this compound:
| Study | Findings | Application |
|---|---|---|
| Ames et al. (2000) | Identified sulfonamides as effective U-II antagonists with potential cardiovascular benefits | Treatment of heart failure and hypertension |
| Saito et al. (1990) | Showed that endothelin antagonists can reduce vascular resistance | Management of pulmonary hypertension |
| Phospholipase A2 Studies | Demonstrated reduced infarct size in animal models treated with phospholipase inhibitors | Protection against myocardial ischemia |
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atoms and the dimethylamino group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Substituent Effects
- This contrasts with the tetrahydrofuran-2-ylmethyl group (cyclic ether, neutral) in the first comparator and the morpholin-4-ylpropyl group (secondary amine in a six-membered ring) in the second comparator .
- Bromine vs. This difference may influence reactivity in nucleophilic substitution or aromatic interactions .
Molecular Weight and Lipophilicity
- The target compound has the highest calculated molecular weight (~413.2 g/mol), attributed to its two bromine atoms and dimethylamino group.
Functional Implications
- Biological Activity: The morpholinyl and tetrahydrofuran groups in the comparators are common in pharmaceuticals for improving solubility and bioavailability. The dimethylamino group in the target compound could similarly modulate pharmacokinetics but may introduce stronger basicity, affecting pH-dependent solubility .
- Synthetic Flexibility : The tertiary amine in the target compound offers a site for further functionalization (e.g., quaternization or protonation), unlike the ether-based comparators.
Biological Activity
2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities including antibacterial, antifungal, and anticancer properties.
Synthesis and Structure
The synthesis of this compound involves the bromination of a benzenesulfonamide precursor followed by the introduction of a dimethylaminopropyl side chain. The compound's structure can be represented as follows:
This structure features two bromine atoms at the 2 and 5 positions on the benzene ring, which is critical for its biological activity.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Case Study : A study evaluated the antibacterial efficacy of various benzenesulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with electron-withdrawing groups, such as bromine, enhanced antibacterial activity significantly (IC50 values ranging from 0.11 to 9.3 μM) .
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| This compound | >70% | 0.11 |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar to its antibacterial effects, the presence of the sulfonamide group contributes to its ability to inhibit fungal growth by disrupting metabolic pathways.
- Research Findings : In vitro studies showed that this compound exhibited antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents like fluconazole .
Anticancer Activity
Emerging data suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research.
- Mechanism : The compound was found to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which is crucial in signaling pathways associated with tumor growth .
| Cancer Type | Mechanism | IC50 (μM) |
|---|---|---|
| Breast Cancer | MEK Inhibition | <1 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromine Substitution : The presence of bromine enhances lipophilicity and electronic properties, improving interaction with biological targets.
- Sulfonamide Group : This functional group is essential for antibacterial activity through inhibition of bacterial enzymes.
- Dimethylaminopropyl Side Chain : This moiety may enhance solubility and bioavailability, facilitating cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
